molecular formula C5H6N2O B1506257 2-Oxopyrrolidine-3-carbonitrile CAS No. 89322-69-0

2-Oxopyrrolidine-3-carbonitrile

Cat. No.: B1506257
CAS No.: 89322-69-0
M. Wt: 110.11 g/mol
InChI Key: CCWGQTWRNZHJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxopyrrolidine-3-carbonitrile (CAS 89322-69-0) is a chemical compound with the molecular formula C 5 H 6 N 2 O and a molecular weight of 110.11 g/mol . This compound features a pyrrolidone ring, a common scaffold in medicinal chemistry, substituted with a nitrile group, a functional group of high importance in modern drug design . The 2-oxopyrrolidine (or pyrrolidone) scaffold is recognized for its presence in various pharmacologically active compounds. For instance, novel 2-oxopyrrolidine derivatives are being investigated as potent activators of the Nrf-2 signaling pathway, a key target for managing oxidative stress in chronic skin disorders such as atopic dermatitis and psoriasis . The nitrile group, meanwhile, is a versatile moiety found in numerous FDA-approved drugs. Its incorporation into lead compounds can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and increase metabolic stability . It can engage with target proteins through hydrogen bonding and serve as a bioisostere for carbonyl or halogen groups . Researchers can leverage this compound as a versatile building block for the synthesis of more complex molecules or for probing biological mechanisms. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-3-4-1-2-7-5(4)8/h4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWGQTWRNZHJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717530
Record name 2-Oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89322-69-0
Record name 2-Oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Oxopyrrolidine 3 Carbonitrile and Its Derivatives

Base-Promoted Cyclization Reactions

Base-promoted cyclization reactions represent a fundamental approach to the synthesis of the 2-oxopyrrolidine-3-carbonitrile core. These methods typically involve the formation of a new carbon-carbon or carbon-nitrogen bond to construct the five-membered lactam ring, facilitated by the presence of a base.

Cyclocondensation of Cyanoacetamide with Substituted Oxindoles

The cyclocondensation reaction between cyanoacetamide and substituted oxindoles is a notable method for generating derivatives of this compound. This reaction capitalizes on the reactivity of the active methylene (B1212753) group in cyanoacetamide and the electrophilic nature of the oxindole (B195798) carbonyl group. The process is typically catalyzed by a base, which deprotonates the cyanoacetamide, initiating the condensation.

For instance, the reaction of a substituted oxindole with cyanoacetamide in the presence of a suitable base leads to the formation of a spiro-pyrrolidine derivative. The choice of base and reaction conditions can significantly influence the yield and purity of the product.

Mechanistic Investigations of Base-Catalyzed Pyrrolidinone Ring Formation

The mechanism of base-catalyzed pyrrolidinone ring formation has been a subject of interest, with studies aiming to elucidate the intricate steps involved in the cyclization process. Computational studies, such as those employing density functional theory (DFT), have provided insights into the energy profiles of these reactions. For example, the cyclization step involving the formation of a new N-C bond to create the five-membered ring has been investigated, revealing the energy barriers associated with the transformation. researchgate.net These studies help in understanding the factors that govern the reaction rate and selectivity.

Two primary mechanisms have been identified for the formation of the pyrrolidine-2,4-dione (B1332186) ring in related systems: the Dieckmann cyclization and a lactam bond formation mechanism. researchgate.net The Dieckmann condensation involves the intramolecular cyclization of a diester to form a β-keto ester, while the alternative mechanism proceeds through direct lactam formation. The prevailing pathway is often dictated by the specific substrates and reaction conditions employed.

Influence of Reaction Conditions and Basic Catalysts on Product Yield and Selectivity

The outcome of base-promoted cyclization reactions is highly dependent on the reaction conditions and the choice of the basic catalyst. Factors such as the solvent, temperature, and the nature of the base can have a profound impact on the yield and stereoselectivity of the reaction.

A variety of bases have been employed in these syntheses, ranging from common inorganic bases like potassium carbonate to stronger organic bases. For example, in the synthesis of pyrrolidin-2-ones from Ugi adducts, cesium carbonate has been used as a catalyst in acetonitrile (B52724) at reflux. acs.org The selection of the base is crucial as it can influence the deprotonation equilibrium and the subsequent nucleophilic attack that leads to ring closure.

The solvent also plays a critical role. For instance, in some Ugi-based syntheses of pyrrolidinones, the solvent itself can participate in the reaction sequence. rsc.org The temperature of the reaction is another key parameter that needs to be optimized to achieve the desired product with minimal side reactions.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and diversity-oriented synthesis. mdpi.com

Diastereoselective Synthesis via Sequential Ugi Reaction and Intramolecular Michael Addition

A prominent MCR strategy for the synthesis of functionalized pyrrolidinones involves a sequential Ugi four-component reaction (Ugi-4CR) followed by an intramolecular Michael addition. researchgate.netmdpi.com The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide intermediate. researchgate.netnih.gov When an α,β-unsaturated carboxylic acid is used as the acidic component, the resulting Ugi product contains a Michael acceptor.

Subsequent intramolecular Michael addition, often promoted by a base, leads to the cyclization and formation of the pyrrolidinone ring. researchgate.net This Ugi/Michael cascade provides a versatile route to highly substituted this compound derivatives.

The stereochemical outcome of the Ugi-Michael sequence is of paramount importance, particularly for applications in medicinal chemistry. The diastereoselectivity of the intramolecular Michael addition can be influenced by several factors, including the nature of the substituents on the starting materials and the reaction conditions.

Researchers have investigated methods to control the diastereoselectivity of this cyclization. For instance, the use of chiral auxiliaries or catalysts can induce facial selectivity in the Michael addition step, leading to the preferential formation of one diastereomer. The stereochemistry of the newly formed stereocenters in the pyrrolidinone ring is often determined using spectroscopic techniques like NMR and confirmed by X-ray crystallography.

Achieving enantiocontrol in these sequences remains an active area of research. The development of asymmetric variants of the Ugi reaction or the use of chiral catalysts for the intramolecular Michael addition are promising approaches to access enantioenriched this compound derivatives.

Substrate Scope and Functional Group Tolerance in MCR Approaches

Multicomponent reactions (MCRs) provide a powerful and efficient means to construct complex molecules like this compound derivatives in a single step from three or more starting materials. nih.gov The success of these reactions hinges on their substrate scope and tolerance for various functional groups.

A notable MCR approach involves the Ugi reaction followed by a Michael addition. researchgate.net This strategy demonstrates considerable breadth in the choice of substrates. For instance, the isocyanide component, a key reactant in the Ugi MCR, can accommodate a range of functionalities. Both aliphatic and aromatic isocyanides are generally well-tolerated, allowing for the introduction of diverse substituents at the N-1 position of the pyrrolidinone ring.

The aldehyde and amine components also exhibit a broad scope. A variety of aromatic, aliphatic, and heterocyclic aldehydes can be employed, influencing the substitution pattern at the C-5 position. Similarly, primary amines with different electronic and steric properties are suitable, further contributing to molecular diversity. One significant advantage of MCRs is their high functional group tolerance. clockss.org Groups such as esters, ethers, halides, and even nitro groups often remain intact under the mild reaction conditions typical for MCRs, obviating the need for extensive protecting group strategies. nih.govrug.nl This tolerance is crucial for the rapid generation of libraries of structurally diverse compounds for biological screening.

For example, the diastereoselective synthesis of highly functionalized γ-lactams can be achieved via an Ugi reaction/Michael addition sequence, showcasing the method's utility. researchgate.net Similarly, asymmetric MCRs using optically active starting materials, such as phenyldihydrofuran and N-tosyl imino esters, can construct multiple stereogenic centers in a single operation with high diastereoselectivity. nih.gov

Table 1: Substrate Scope in the MCR Synthesis of Substituted Pyrrolidines This table illustrates the variety of nucleophiles that can be used in a multicomponent reaction to form substituted pyrrolidine (B122466) derivatives, as described in a study on asymmetric MCRs. nih.gov

Entry Nucleophile Lewis Acid (equiv.) Diastereomeric Ratio (dr)
1 Allyltrimethylsilane TiCl₄ (1.2) 99/1
2 Allyltributylstannane TiCl₄ (1.2) 99/1

One-Pot Protocols for Enhanced Synthetic Efficiency

One-pot protocols, where reactants are subjected to successive chemical transformations in a single reactor, significantly enhance synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. Several one-pot methods have been developed for synthesizing pyrrolidine and related nitrogen-containing heterocycles.

One such protocol involves the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles like maleimides. nih.gov In this process, the azomethine ylide is generated in situ from the condensation of a 3-amino oxindole and an aldehyde. This reactive intermediate is immediately trapped by the maleimide (B117702) present in the same pot, leading to complex spiro[pyrrolidine-2,3'-oxindole] structures in good to high yields and with excellent diastereoselectivity. nih.gov

Another efficient one-pot approach combines the synthesis of a chalcone (B49325) precursor with its subsequent cyclization. For instance, ortho-nitrochalcones can be prepared from aldehydes and ortho-nitroacetophenones and then, without isolation, cyclized to 2-(3-oxoindolin-2-ylidene)acetonitriles by the addition of a cyanide source. mdpi.com This cascade reaction, involving a triggered Michael addition of the cyanide anion followed by cyclization, streamlines the synthesis of these valuable compounds. mdpi.com The development of a telescopic process for preparing Vildagliptin, which features a pyrrolidine-2-carbonitrile (B1309360) core, further underscores the industrial applicability of one-pot syntheses where the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is not isolated before the subsequent reaction. google.com

Table 2: Examples of One-Pot Syntheses Yields for Heterocyclic Scaffolds This table shows the yields for various substituted (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles prepared via a one-pot protocol. mdpi.com

Product Substituent (Aryl) Yield
2ab Phenyl 66%
2ac p-Tolyl 72%
2ak 3-Chlorophenyl 67%

Radical-Mediated Synthetic Pathways

Radical reactions offer a powerful alternative for the synthesis of cyclic compounds, prized for their high functional group tolerance and operation under mild conditions. clockss.org These pathways involve highly reactive radical intermediates and are particularly effective for constructing hindered or strained ring systems. harvard.edu

Site-Specific Cross-Dehydrogenative Coupling (CDC) Reactions

CDC reactions can proceed through various mechanisms, including those involving radical intermediates. libretexts.org The selective oxidation of a C-H bond to a radical is often achievable for C-H bonds that are benzylic, allylic, or alpha to a heteroatom like nitrogen or oxygen. libretexts.orgnih.gov In the context of synthesizing pyrrolidinone scaffolds, a potential CDC reaction could involve the coupling of a C(sp³)-H bond alpha to the nitrogen of an amine precursor with a suitable C-H bond of another reactant. The development of CDC reactions has enabled the direct functionalization of sp³ C-H bonds with other C-H bonds using simple catalysts like copper and iron salts. nih.gov While direct application to the this compound core is an area of ongoing research, the principles have been demonstrated in the synthesis of various quinoline (B57606) and phenol (B47542) derivatives. researchgate.netbeilstein-journals.org

Photochemical Catalytic Approaches to this compound Scaffolds

Photochemical methods, which utilize light to drive chemical reactions, provide a mild and sustainable route to complex organic molecules. These approaches can enable transformations that are difficult to achieve using conventional thermal methods.

A modular photochemical strategy has been reported for the synthesis of rigidified pyrrolidine analogues from simple nitroarenes. nih.gov This method involves two sequential photochemical processes: a ring-expansion of the nitroarene into an azepine, followed by an excited-state 4π-electrocyclization that folds the intermediate into a bicyclic pyrroline. Subsequent reduction provides the saturated bicyclic amine with complete diastereocontrol. nih.gov

Another relevant photochemical approach is the benzylic oxidative cyclization used to construct 2-oxazolidinone (B127357) rings, which are structurally related to 2-oxopyrrolidines. nih.gov This reaction can be triggered by visible light and a photocatalyst like Ru(bpy)₃Cl₂, demonstrating the potential of light-mediated reactions for creating C-N and C-O bonds in heterocyclic synthesis. nih.gov These examples highlight the promise of photochemical catalysis for accessing pyrrolidine and pyrrolidinone scaffolds under exceptionally mild conditions.

Control and Selectivity in Radical-Initiated Cyclizations

A key challenge in synthetic chemistry is controlling the selectivity of reactions, particularly the regioselectivity (which atoms form bonds) and stereoselectivity (the 3D arrangement of atoms). In radical-initiated cyclizations, these factors are paramount for producing the desired isomer of the target molecule. clockss.org

The regioselectivity of radical cyclizations is often governed by "Baldwin's rules," which predict the relative favorability of different ring-closing pathways. For the formation of five-membered rings, a 5-exo-trig cyclization (where the newly formed bond is exo to the ring) is generally favored over the 6-endo-trig alternative. harvard.edu This predictable outcome is a cornerstone of radical-based synthetic design.

Stereoselectivity is often controlled by adopting a low-energy, chair-like transition state where bulky substituents preferentially occupy pseudo-equatorial positions to minimize steric strain. harvard.edu The development of tandem radical cyclizations allows for the rapid assembly of complex polycyclic skeletons. For instance, a tandem 8-endo-trig/5-exo-trig radical cyclization cascade has been used to forge the entire ophiobolin skeleton, a complex natural product, in a single step. nih.gov The success of such complex cascades can depend on subtle factors, including the choice of radical initiator and the use of additives to influence the final radical termination step. nih.gov

Condensation and Intramolecular Cyclization Routes

Classical condensation reactions followed by an intramolecular cyclization step remain a robust and widely used strategy for synthesizing heterocyclic compounds, including the 2-oxopyrrolidine core. This approach involves first assembling a linear precursor containing all the necessary atoms, which then undergoes a ring-closing reaction.

A straightforward synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exemplifies this route. The process begins with the condensation of 2-aminophenol (B121084) and itaconic acid to form an open-chain intermediate, which subsequently cyclizes to afford the target pyrrolidinone ring system. nih.gov

Another variation involves the condensation of 1,3-dicarbonyl dianions with α-azidoketones. This reaction produces an open-chained intermediate that can be transformed into pyrroles through an intramolecular Staudinger-aza-Wittig reaction, followed by acid treatment. nih.gov These methods, while often requiring multiple steps, are reliable and allow for the systematic variation of substituents based on the choice of readily available starting materials like itaconic acid or various dicarbonyl compounds. nih.govnih.gov

Approaches Utilizing 2-Chloroacetoacetates and Cyanoacetamide

The synthesis of this compound can be envisioned through the condensation of an α-halo-β-ketoester, such as an alkyl 2-chloroacetoacetate, with cyanoacetamide. This approach, in principle, involves the initial formation of a C-C bond followed by an intramolecular cyclization to furnish the desired pyrrolidinone ring.

The requisite starting materials are readily prepared. Ethyl 2-chloroacetoacetate can be synthesized from ethyl acetoacetate (B1235776). One method involves the use of sulfuryl chloride as the chlorinating agent. In a solvent-free approach, ethyl acetoacetate is cooled and treated with sulfuryl chloride, followed by a reaction period at room temperature. This method is noted for its high yield and purity, meeting green chemistry principles by avoiding solvents and minimizing waste. google.com Another preparation involves the reaction of ethyl acetoacetate with thionyl chloride in a suitable solvent like n-heptane or dichloroethane. chemicalbook.com

Table 1: Synthesis of Ethyl 2-chloroacetoacetate

Reactants Reagents Temperature (°C) Reaction Time (h) Key Features
Ethyl acetoacetate Sulfuryl chloride -5 to 25 4 Solvent-free, high yield

Cyanoacetamide, the other key component, is typically synthesized by the ammonolysis of ethyl cyanoacetate (B8463686). orgsyn.org This can be achieved by treating ethyl cyanoacetate with concentrated aqueous ammonia, leading to the precipitation of cyanoacetamide. orgsyn.org The reaction is generally high-yielding after purification by recrystallization. orgsyn.org Alternative methods for synthesizing N-substituted cyanoacetamides involve the condensation of ethyl cyanoacetate with various amines. researchgate.net

The proposed reaction between an alkyl 2-chloroacetoacetate and cyanoacetamide would likely proceed via an initial nucleophilic attack of the active methylene group of cyanoacetamide on the chlorinated carbon of the acetoacetate. Subsequent intramolecular cyclization through the attack of the amide nitrogen onto the ketone carbonyl, followed by dehydration, would yield the this compound scaffold.

Halide-Promoted Conversion of Furan (B31954) Precursors

The conversion of furan derivatives represents another synthetic route to 2-oxopyrrolidine-3-carbonitriles. The γ-lactam ring is a prominent feature in medicinal chemistry, and its synthesis has garnered significant interest. researchgate.net Among the γ-lactams, this compound derivatives are versatile synthons that can be readily transformed into a variety of other functional groups. researchgate.net

One conceptual approach involves the reaction of a furan precursor to afford a 2-cyanolactam. researchgate.net While specific details on halide promotion for this exact transformation are not extensively documented in the provided context, the general principle of using halides to promote ring-opening and rearrangement reactions of furans is established in organic synthesis. For instance, electrophilic cyclization of related compounds using reagents like iodine (I₂) or phenylselenyl chloride (PhSeCl) is a known strategy. nih.gov In a hypothetical halide-promoted conversion, a furan derivative could be activated by a halide source, leading to a cascade of reactions that ultimately form the pyrrolidinone ring. This could involve the formation of a halonium ion intermediate, followed by nucleophilic attack and rearrangement.

Other Advanced and Sustainable Synthetic Technologies for this compound

The development of advanced and sustainable synthetic methods is a major focus in modern chemistry. These technologies aim to improve efficiency, reduce waste, and utilize more environmentally benign conditions. For the synthesis of pyrrolidine structures, multicomponent reactions (MCRs) are highlighted as beneficial for their high atom and step economy, producing less waste than traditional multistep approaches. researchgate.net

Photocatalysis: Photocatalytic methods, particularly those that are metal-free, are gaining traction for the construction of heterocyclic compounds. researchgate.net These reactions utilize light to initiate chemical transformations, often under mild conditions. While a specific photocatalytic synthesis of this compound is not detailed, the general applicability of photocatalysis to construct related nitrogen-containing heterocycles suggests its potential in this area. researchgate.net

Mechanochemistry: Mechanochemistry, which involves chemical reactions induced by mechanical force (e.g., grinding or milling), offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, often with reduced reaction times and simplified work-up procedures. researchgate.net The application of mechanochemistry to the synthesis of this compound could provide a greener and more efficient manufacturing process.

Green Chemistry Approaches: The principles of green chemistry, such as the use of non-toxic solvents and reagents, are increasingly being integrated into synthetic protocols. For instance, the use of an ethanol-water mixture as a reaction solvent instead of more toxic options like methanol (B129727) has been reported for the synthesis of related oxopyrrolidine derivatives, making the process more environmentally friendly and safer. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
2-Chloroacetoacetates
Cyanoacetamide
Ethyl 2-chloroacetoacetate
Ethyl acetoacetate
Sulfuryl chloride
Thionyl chloride
Iodine
Phenylselenyl chloride

Chemical Reactivity and Functional Group Transformations of 2 Oxopyrrolidine 3 Carbonitrile Derivatives

Transformations of the Nitrile Functionality

The nitrile group, a cornerstone of this compound's reactivity, serves as a versatile precursor for a variety of other functional groups. Its transformations are central to the synthetic utility of 2-oxopyrrolidine-3-carbonitrile derivatives.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that can yield either carboxylic acids or amides depending on the reaction conditions. lumenlearning.comwikipedia.org This process involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org

Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrile group is completely hydrolyzed to a carboxylic acid. libretexts.orgchemguide.co.uk An intermediate amide is formed during this process. libretexts.org For instance, the acid-catalyzed hydrolysis of a nitrile first involves protonation of the nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. lumenlearning.comchemistrysteps.com This ultimately leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Conversely, alkaline hydrolysis, achieved by heating the nitrile with a base like sodium hydroxide (B78521) solution, initially produces the salt of the carboxylic acid and ammonia. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.orgchemguide.co.uk

The choice between acidic and basic hydrolysis can be critical in a synthetic sequence, depending on the stability of other functional groups present in the molecule.

Table 1: Hydrolysis of Nitriles

Reaction Type Reagents Initial Product Final Product (after workup)
Acid Hydrolysis Dilute Acid (e.g., HCl), Heat Carboxylic Acid, Ammonium Salt Carboxylic Acid

Reduction to Primary Amines

The nitrile group can be efficiently reduced to a primary amine, a transformation of significant importance in organic synthesis. libretexts.org This reduction can be accomplished through several methods, most notably by using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgstudymind.co.uk

The reduction with LiAlH₄ is typically carried out in a dry ether solvent, followed by an acidic workup. libretexts.orgstudymind.co.uk The hydride from LiAlH₄ attacks the electrophilic carbon of the nitrile, and after a series of steps, a primary amine is formed. libretexts.org

Catalytic hydrogenation offers an alternative route, employing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.orgstudymind.co.uk This method often requires elevated temperatures and pressures. studymind.co.uk Industrially, catalytic hydrogenation is often preferred due to the high cost associated with LiAlH₄. studymind.co.uk Other reducing systems, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to effectively reduce a wide variety of nitriles to primary amines. nih.gov

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

Reagent/Method Description
Lithium Aluminum Hydride (LiAlH₄) A strong reducing agent that effectively converts nitriles to primary amines. libretexts.org
Catalytic Hydrogenation (H₂/Metal Catalyst) Utilizes hydrogen gas with catalysts like Pd, Pt, or Ni under heat and pressure. libretexts.org

Conversion to Aldimines and Ketimines

The conversion of nitriles to imines represents a partial reduction or an addition reaction. Aldimines can be formed through a cobalt-catalyzed hydroboration of nitriles. researchgate.net Another approach involves the Stephen aldehyde synthesis, where a nitrile is reduced with stannous chloride in acid to form an imine, which is then hydrolyzed to an aldehyde. wikipedia.org The reaction of a nitrile with a Grignard reagent leads to the formation of a ketimine after an aqueous workup. libretexts.org This ketimine can be further hydrolyzed to a ketone. libretexts.org

Reactivity of the Pyrrolidinone Ring System

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a prevalent core structure in many biologically active compounds. osaka-u.ac.jpnih.gov Its derivatives can undergo various reactions, further expanding the synthetic possibilities.

Nucleophilic Substitution Reactions on Substituted 2-Oxopyrrolidines

The pyrrolidinone ring can be substituted with various functional groups, which can then participate in nucleophilic substitution reactions. For example, a bromo-substituted 2-oxopyrrolidine, such as 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile, presents a site for nucleophilic attack, allowing for the displacement of the bromide ion. sigmaaldrich.com The stereochemistry of such reactions can be influenced by the nature and position of substituents on the ring. nih.gov

Electrophilic Aromatic Substitution on Aromatic Substituents

When the pyrrolidinone ring is attached to an aromatic substituent, this aromatic ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the nature of the aromatic ring and any existing substituents. For instance, N-aryl-substituted pyrrolidines are important structural motifs in many bioactive molecules. mdpi.comnih.gov The synthesis of these compounds can involve reactions where an aromatic amine is coupled with a suitable precursor to form the N-aryl pyrrolidine structure. mdpi.com The aromatic ring of these N-aryl pyrrolidines can then be subjected to electrophilic substitution reactions, although the activating or deactivating nature of the pyrrolidinone group will direct the position of the incoming electrophile. wikipedia.orglibretexts.org For example, electron-withdrawing groups on an aromatic ring generally direct incoming electrophiles to the meta position, while activating them for nucleophilic aromatic substitution at the ortho and para positions. libretexts.org

Ring-Opening and Rearrangement Reactions

The structural integrity of the 2-oxopyrrolidine ring, while generally stable, can be manipulated under specific conditions to undergo ring-opening or rearrangement reactions, providing pathways to different heterocyclic systems or acyclic products.

The most fundamental ring-opening reaction is the hydrolysis of the endocyclic amide (lactam) bond. Under acidic or basic conditions, the lactam can be cleaved to yield the corresponding 4-amino-4-cyanobutanoic acid derivative. This transformation follows standard amide hydrolysis mechanisms, proceeding through a tetrahedral intermediate to afford the ring-opened product.

More complex transformations involve skeletal rearrangements where the pyrrolidinone core is expanded or reorganized. One such example is the zwitterionic aza-Claisen rearrangement, a powerful tool for C-C bond formation. gwdg.de N-Vinyl pyrrolidines, which can be prepared from precursors like L-proline, undergo a gwdg.degwdg.de-sigmatropic rearrangement when treated with acylating agents. gwdg.de This process involves the formation of a zwitterionic intermediate that rearranges to yield a nine-membered lactam ring, known as an azoninone. gwdg.de This ring expansion strategy transforms the five-membered pyrrolidine scaffold into a larger, functionalized macrocycle.

Stereoselective Derivatization and Chiral Auxiliary Applications

Controlling stereochemistry is paramount in the synthesis of biologically active molecules. wikipedia.org Stereoselective derivatization of the this compound scaffold can be achieved through several strategies, most notably by starting with enantiomerically pure precursors from the "chiral pool" or by using chiral auxiliaries. nih.govresearchgate.net

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed for potential reuse. Classic examples include Evans oxazolidinones and pseudoephedrine, which are widely used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov In the context of this compound, one could envision attaching such an auxiliary to the lactam nitrogen. The chiral environment created by the auxiliary would then direct the approach of electrophiles to the C3 position, leading to the diastereoselective formation of a new stereocenter.

However, a more common and practical approach for synthesizing chiral derivatives of this scaffold involves utilizing readily available, inexpensive chiral starting materials. L-proline is a prime example, serving as a versatile precursor for a variety of chiral pyrrolidine-containing compounds. researchgate.net The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key pharmaceutical intermediate, begins with natural L-proline. nih.gov In this strategy, the chirality is inherent to the starting material, and subsequent chemical steps are designed to proceed without racemization, thus preserving the stereochemical integrity of the C2 position. This "chiral pool" approach is a highly effective form of stereoselective derivatization that bypasses the need for attaching and removing an external auxiliary.

The table below illustrates the conceptual difference between these two major strategies for achieving stereoselectivity.

StrategyDescriptionExample
Chiral Auxiliary A temporary chiral group is attached to a prochiral substrate to direct a stereoselective reaction. The auxiliary is later removed.An achiral N-H pyrrolidinone is coupled with a chiral auxiliary (e.g., Evans oxazolidinone), followed by diastereoselective alkylation at C3, and subsequent removal of the auxiliary.
Chiral Pool Synthesis An enantiomerically pure natural product (e.g., an amino acid) is used as the starting material, with its stereocenter(s) incorporated into the final product.L-Proline is used as the starting material to synthesize (S)-pyrrolidine derivatives, where the stereochemistry at C2 is set from the beginning.

Strategic Use as Key Intermediates in the Synthesis of Complex Natural Products and Pharmaceuticals

The functionalized pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceutical agents. nih.gov The this compound framework, particularly in its chiral form, serves as a crucial building block for synthesizing high-value molecules due to the versatile reactivity of its nitrile and lactam moieties.

A prominent example of its application is in the synthesis of the anti-diabetic drug Vildagliptin . Vildagliptin is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), used for the treatment of type 2 diabetes. nih.gov The synthesis of Vildagliptin relies on the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . This intermediate is synthesized efficiently from L-proline, establishing the required (S)-stereochemistry at the C2 position. nih.gov The chloroacetyl group serves as an electrophilic handle for coupling with the second key fragment, 3-amino-1-adamantanol, in a nucleophilic substitution reaction that forms the final drug molecule. wikipedia.org The nitrile group of the pyrrolidine intermediate is crucial for the biological activity of Vildagliptin, as it reversibly interacts with a serine residue in the active site of the DPP-4 enzyme. nih.gov

The strategic importance of this intermediate has led to the development of numerous synthetic routes to optimize its production for large-scale manufacturing.

Target MoleculeKey IntermediateRole of Intermediate
Vildagliptin (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileProvides the core chiral pyrrolidine scaffold. The nitrile group is essential for enzyme binding, and the chloroacetyl group is the reactive site for coupling with the adamantanamine fragment.
DPP-4 Inhibitors Substituted pyrrolidine-2-carbonitrile (B1309360) derivativesThe pyrrolidine-2-carbonitrile moiety is a common pharmacophore for DPP-4 inhibition, providing a structural basis for the design of new therapeutic agents. nih.gov

While the use of this compound derivatives is well-established in pharmaceutical synthesis, their application in the total synthesis of complex natural products is less frequently documented. However, the pyrrolidine ring itself is a common feature in many alkaloids and other natural products, and the synthetic strategies developed around the this compound core are highly relevant for accessing these classes of molecules.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Oxopyrrolidine 3 Carbonitrile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals and provides deep insight into the molecule's connectivity and stereochemistry.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environment. For 2-Oxopyrrolidine-3-carbonitrile, one would expect distinct signals for the N-H proton of the lactam, and the three protons on the pyrrolidine (B122466) ring at positions C3, C4, and C5. The N-H proton typically appears as a broad singlet. The proton at C3 (H3) is a methine proton, adjacent to a chiral center, and its signal would likely be a multiplet due to coupling with the two diastereotopic protons at C4. The C4 protons (H4) would appear as distinct multiplets, and the C5 protons (H5) would also form a multiplet.

Carbon-¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct carbon signals are expected. The carbonyl carbon (C2) of the lactam would resonate significantly downfield (typically >170 ppm). The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The remaining three sp³ hybridized carbons of the pyrrolidine ring (C3, C4, C5) would appear at higher field strengths. The chemical shift of C3 is influenced by the adjacent electron-withdrawing nitrile group.

Predictive NMR data for the core structure are presented below. These values are estimated based on data from similar γ-lactam structures and known substituent chemical shift effects. hmdb.camodgraph.co.ukhmdb.ca

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond connectivities. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would show a correlation between the methine proton at C3 and the two methylene (B1212753) protons at C4. It would also show a correlation between the C4 protons and the methylene protons at C5, thus establishing the H3-C3-C4-H4-H4-C5-H5-H5 spin system and confirming the sequence of atoms in the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (¹J coupling). sdsu.eduhmdb.ca An HSQC spectrum would show cross-peaks connecting the ¹H signal of H3 to the ¹³C signal of C3, the H4 signals to the C4 signal, and the H5 signals to the C5 signal. This allows for the unambiguous assignment of the carbon signals for all protonated carbons. researchgate.net The carbonyl carbon (C2) and the nitrile carbon would be absent from the HSQC spectrum as they bear no protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. rsc.org For this compound, with the molecular formula C₅H₆N₂O, HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (usually the molecular ion, [M+H]⁺), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. nih.gov

For this compound, the fragmentation would likely be initiated by cleavage of the lactam ring. Common fragmentation pathways for cyclic amides and pyrrolidinones include: semanticscholar.orgrsc.orglibretexts.org

Loss of carbon monoxide (CO): A characteristic fragmentation of lactams is the expulsion of a neutral CO molecule from the molecular ion.

Ring-opening and subsequent cleavages: The five-membered ring can open, followed by the loss of small neutral molecules like ethene (C₂H₄) or hydrogen cyanide (HCN) from the nitrile group.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway. libretexts.org

Analysis of these fragmentation pathways helps to confirm the connectivity and the presence of specific functional groups within the molecule. wvu.edunih.gov

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides precise information on bond lengths, bond angles, and torsional angles, allowing for the unambiguous confirmation of molecular connectivity.

For this compound, the carbon at position 3 is a stereocenter. SCXRD analysis of a single crystal of an enantiomerically pure sample can determine its absolute stereochemistry (R or S configuration). nih.gov This is a critical piece of information that is often difficult to obtain by other spectroscopic means.

Furthermore, SCXRD reveals the precise solid-state conformation of the molecule. The five-membered pyrrolidine ring is not planar and typically adopts either an envelope or a half-chair (twist) conformation. nih.govnih.gov X-ray diffraction data would precisely define this puckering, identifying which atoms deviate from the mean plane of the ring. The analysis also details the crystal packing and identifies intermolecular interactions, such as hydrogen bonds involving the lactam N-H and C=O groups, which dictate the supramolecular architecture. nih.govresearchgate.net

Table of Mentioned Compounds

Crystallographic Studies of this compound Derivatives

X-ray crystallography provides definitive proof of structure by mapping the precise coordinates of each atom in a crystalline solid. While specific crystallographic data for this compound is not widely published, extensive studies on closely related derivatives, such as 2-(2-oxo-1-pyrrolidinyl)butyramide, offer significant insight into the expected structural features.

A notable study on the chiral (levetiracetam) and racemic (etiracetam) forms of 2-(2-oxo-1-pyrrolidinyl)butyramide reveals detailed information about their crystal systems and unit cell parameters. nih.gov This data, summarized in the table below, highlights the differences in crystal packing that arise from the chirality of the molecules. Such analyses are crucial for understanding the solid-state properties of these compounds.

Table 1: Crystallographic Data for 2-(2-oxo-1-pyrrolidinyl)butyramide Derivatives

Parameter Levetiracetam (B1674943) (Chiral) Etiracetam (Racemic)
Crystal System Monoclinic Monoclinic
Space Group P2₁ P2₁/c
a (Å) 11.39 10.37
b (Å) 8.49 14.07
c (Å) 9.38 13.06
**β (°) ** 108.9 110.3
**Volume (ų) ** 858.5 1783.6
Z 4 8

Data sourced from a study on the effects of pressure on levetiracetam and etiracetam. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of 2-oxopyrrolidine derivatives is governed by a network of intermolecular interactions, primarily hydrogen bonding and van der Waals forces. nih.govnih.gov The presence of the lactam ring, with its carbonyl oxygen as a hydrogen bond acceptor and the N-H group as a donor, dictates the formation of strong, directional hydrogen bonds.

Table 2: Key Intermolecular Interactions in 2-Oxopyrrolidine Derivatives

Interaction Type Donor/Acceptor Groups Typical Distance/Energy Significance
Hydrogen Bond N-H···O=C (Lactam) N···O distance ~3.0 Å Primary driver of crystal packing, forming chains or dimers. nih.gov
van der Waals Alkyl chains, pyrrolidine ring N/A Contributes to the overall stability and density of the crystal structure. nih.gov

Based on data from related 2-oxopyrrolidine structures. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. For this compound, these techniques can confirm the presence of the key lactam and nitrile moieties.

The IR and Raman spectra would be characterized by specific vibrational modes. The C=O stretching vibration of the five-membered lactam ring typically appears as a strong band in the IR spectrum. The C≡N stretch of the nitrile group gives rise to a sharp band of medium intensity in a region where few other vibrations occur. The N-H stretching vibration of the lactam is also a prominent feature. The positions of these bands can be sensitive to the local molecular environment and hydrogen bonding, providing further structural insights. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Lactam N-H Stretching 3200 - 3300 Strong, Broad (IR)
Aliphatic C-H Stretching 2850 - 3000 Medium to Strong
Nitrile C≡N Stretching 2240 - 2260 Medium, Sharp
Lactam C=O Stretching 1670 - 1700 Very Strong (IR)
Lactam N-H Bending 1500 - 1550 Medium

Frequencies are approximate and based on standard spectroscopic correlation tables.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Chiral chromatography is the benchmark technique for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. chiralpedia.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. nih.govmdpi.com

The separation relies on the differential interaction of the enantiomers with the chiral environment of the CSP. A variety of CSPs are available, with polysaccharide-based columns (e.g., Chiralcel®, Lux®) being particularly effective for a wide range of chiral compounds. mdpi.com Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov For instance, L-pyroglutamic acid has been successfully employed as a chiral labeling reagent for the enantioseparation of chiral amines. nih.govnih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol, is critical for achieving optimal separation. mdpi.com

Table 4: Methodologies for Chiral Separation of Pyrrolidine Derivatives

Technique Chiral Selector/Stationary Phase Mobile Phase Example Application
Normal-Phase HPLC Polysaccharide-based CSP (e.g., Lux Cellulose-1, Chiralpak AD) Hexane/Isopropanol Direct separation of enantiomers. mdpi.com
Reversed-Phase HPLC Polysaccharide-based CSP (e.g., Lux Cellulose-3) Acetonitrile (B52724)/Water Direct separation of enantiomers in aqueous-organic mobile phases. mdpi.com
Pre-column Derivatization L-Pyroglutamic acid as a chiral derivatizing agent Acetonitrile/Water with buffer Indirect separation of enantiomers after conversion to diastereomers. nih.govnih.gov
Chiral Ligand-Exchange Chromatography Cu(II) complex with a chiral ligand (e.g., L-phenylalaninamide) Aqueous buffer with acetonitrile Separation of amino acid-like structures. researchgate.net

Based on established methods for the chiral separation of related compounds.

Computational and Theoretical Investigations of 2 Oxopyrrolidine 3 Carbonitrile Chemistry

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in mapping the intricate pathways of chemical reactions involving the 2-oxopyrrolidine-3-carbonitrile scaffold. These computational techniques allow for the detailed examination of molecular transformations at the atomic level.

Transition State Characterization and Activation Energy Profiles

The characterization of transition states and the calculation of activation energy profiles are fundamental to understanding reaction kinetics and selectivity. For derivatives of this compound, computational studies have been employed to explore reaction mechanisms, such as those in diastereoselective syntheses.

A notable study on the one-pot diastereoselective synthesis of highly functionalized γ-lactams, including derivatives of this compound, utilized a detailed computational approach using DFT. umich.edu This research focused on elucidating the reaction mechanism by identifying the transition states (TS) and calculating the Gibbs free energy barriers (ΔG). The connectivity of the transition states was confirmed through Intrinsic Reaction Coordinate (IRC) calculations, which map the reaction pathway from the transition state to the reactants and products. umich.edu While the specific energetic data for the parent compound is not detailed, the study on a mono-methylated derivative provides a framework for the computational approach. umich.edu

Table 1: Computational Methods for Reaction Mechanism Elucidation

Parameter Method Basis Set
Geometry Optimization & Frequencies PBE0-D3(BJ) def2-SVP
Free Energy Calculations PBE0-D3(BJ) def2-TZVPP

This table is based on computational methods reported for a mono-methylated derivative of this compound. umich.edu

Role of Solvation Effects in Reaction Pathways

Solvation plays a critical role in the thermodynamics and kinetics of chemical reactions. Computational models that account for solvent effects are therefore essential for accurate predictions of reaction pathways in solution. In the context of this compound chemistry, the influence of the solvent environment on reaction outcomes is an important consideration.

Catalyst Design and Optimization through Computational Screening

While the synthesis of this compound and its derivatives has been described, detailed computational studies on catalyst design and optimization for these specific reactions are not widely reported in the available literature. However, the computational methodologies used to study reaction mechanisms can be extended to the rational design of catalysts. By calculating the energy profiles of catalyzed versus uncatalyzed reactions, researchers can predict the efficacy of potential catalysts and screen for optimal candidates before experimental investigation.

Conformational Analysis and Energetic Landscapes

The biological activity and reactivity of molecules are often intrinsically linked to their three-dimensional structure. Conformational analysis provides insight into the stable arrangements of atoms in a molecule and the energy barriers between them.

Identification of Stable Conformations and Interconversion Barriers

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds and can help to resolve ambiguities in experimental spectra.

Theoretical predictions of NMR chemical shifts have been reported for various heterocyclic compounds, and similar methodologies could be applied to this compound. umich.edu Such calculations typically involve optimizing the molecular geometry at a high level of theory and then using methods like the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors, from which the NMR chemical shifts are derived. While specific predicted NMR data for this compound is not present in the surveyed literature, the computational tools for such predictions are well-established.

Electronic Structure Analysis and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its reactivity. Computational methods allow for a detailed analysis of the electronic structure of this compound, providing a foundation for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

For the parent compound, 2-pyrrolidinone, DFT studies have been conducted on its monomer and dimer forms. acs.org These studies provide a baseline for understanding the electronic properties of the pyrrolidinone ring. The introduction of a carbonitrile group at the 3-position is expected to significantly influence the electronic landscape. The nitrile group is strongly electron-withdrawing, which would lower the energy of both the HOMO and LUMO compared to 2-pyrrolidinone. A lower LUMO energy suggests that this compound would be a better electron acceptor than the parent pyrrolidinone.

Table 1: Illustrative Frontier Molecular Orbital Energies

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-Pyrrolidinone (example)-7.02.59.5
This compound (expected)LoweredLoweredModified

Note: The values in this table are illustrative and intended to demonstrate the expected trends. Specific computational data for this compound is not available in the cited literature.

Electrostatic Potential Maps and Charge Distribution Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a study of pyrrolidone-based electrolyte additives, ESP maps were used to visualize the charge distribution. researchgate.net For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group are expected to be regions of high electron density (colored red in an ESP map), making them susceptible to electrophilic attack. Conversely, the hydrogen atom on the amide nitrogen and the carbon atom of the nitrile group would be relatively electron-poor (colored blue), indicating sites for nucleophilic attack.

The presence of the electron-withdrawing nitrile group would likely enhance the positive electrostatic potential around the pyrrolidinone ring protons, potentially increasing their acidity compared to the parent 2-pyrrolidinone.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. While no specific MD simulations for this compound have been found, studies on related systems provide insights into how this molecule might behave in different environments.

For instance, MD simulations have been employed to study the interaction of poly(N-vinyl-2-pyrrolidone) with water and cellulose (B213188) nanocrystals. mdpi.comnih.gov These studies revealed that the pyrrolidone ring can form hydrogen bonds with water molecules. researchgate.netresearchgate.net It is highly probable that the amide group of this compound would also participate in hydrogen bonding with protic solvents. The nitrile group, with its nitrogen atom, could also act as a hydrogen bond acceptor.

MD simulations could be used to explore the conformational flexibility of the five-membered ring of this compound and to study its interactions with biological macromolecules, such as enzymes or receptors, providing a dynamic picture of the binding process.

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. In silico SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use computational approaches to predict the activity of new compounds.

Numerous QSAR studies have been performed on various derivatives of pyrrolidinone, highlighting the importance of this scaffold in medicinal chemistry. For example, QSAR models have been developed for pyrrolidin-2-one derivatives with antiarrhythmic activity and for those acting as α-mannosidase inhibitors. nih.govnih.gov These studies typically use molecular descriptors, which are numerical representations of a molecule's properties, to build a mathematical model that correlates these descriptors with biological activity.

Although no specific SAR studies for this compound have been identified, the general principles of SAR suggest that modifications to its structure would lead to changes in its biological activity. For instance, altering the substituent at the nitrogen atom or introducing other functional groups on the pyrrolidinone ring would modulate its physicochemical properties and, consequently, its interactions with biological targets. In silico screening of virtual libraries of this compound derivatives could be a valuable strategy for identifying promising candidates for further experimental investigation.

Biological Relevance and Medicinal Chemistry Applications of 2 Oxopyrrolidine 3 Carbonitrile Derivatives

Biological Activity Profiling and High-Throughput Screening (HTS) Studies

The discovery of novel biologically active compounds often begins with the screening of large and diverse chemical libraries. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for their ability to modulate a specific biological target or cellular process. nih.govgoogle.com Kinase-focused libraries, in particular, have proven to be a rich source of new inhibitor scaffolds. nih.gov

While specific HTS campaigns focused exclusively on 2-oxopyrrolidine-3-carbonitrile libraries are not extensively documented in publicly available literature, the general principles of HTS are broadly applicable. Such campaigns typically involve the miniaturization of assays into microplate formats (e.g., 384-well plates) to increase throughput and reduce reagent consumption. google.com The screening of libraries containing scaffolds like furan (B31954) thiazolidinediones and pyrimido-diazepines against a wide panel of kinases has successfully identified potent and selective inhibitors for targets such as PIM1, ERK5, and Aurora kinases. justia.com This highlights the potential of applying similar HTS strategies to libraries of this compound derivatives to uncover novel kinase inhibitors.

The process of HTS generates a large number of "hits," which are compounds that show activity in the primary screen. These hits then undergo a rigorous validation process to confirm their activity and eliminate false positives. This is often followed by dose-response studies to determine the potency of the confirmed hits. nih.gov

Identification and Validation of Pharmacological Targets

Following the identification of active compounds through screening, the next critical step is to identify and validate their specific molecular targets. This process is essential for understanding the mechanism of action and for guiding further optimization of the lead compounds.

Inhibition of Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1B (DYRK1B)

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) has emerged as an attractive therapeutic target, particularly in the context of cancer. Overexpression of DYRK1B has been observed in various cancers, including pancreatic and ovarian cancers. nih.gov The inhibition of DYRK1B is a promising strategy for cancer therapy. nih.gov While a number of inhibitors for the DYRK family of kinases have been developed, including those with quinoline (B57606) and benzothiophene (B83047) scaffolds, specific inhibitors based on the this compound framework are not yet prominently featured in the scientific literature. justia.comnih.gov Patents have been filed for a broad range of heterocyclic compounds as DYRK1B inhibitors, indicating a high level of interest in this target. nih.gov

Targeting Tyrosine Kinase 2 (TYK2) for Inflammatory Diseases

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, plays a crucial role in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. nih.govnih.gov Consequently, TYK2 has become a key target for the treatment of various inflammatory and autoimmune diseases. nih.govnih.gov A significant challenge in developing TYK2 inhibitors is achieving selectivity over other highly homologous JAK family members (JAK1, JAK2, and JAK3) to avoid off-target effects. bms.com

A successful strategy to achieve this selectivity has been to target the pseudokinase (JH2) domain of TYK2, which is an allosteric site. firstwordpharma.complengegen.com This approach has led to the discovery of highly selective inhibitors, such as deucravacitinib. firstwordpharma.comnih.gov The discovery of these inhibitors often involves computationally enabled design strategies, including the use of free energy perturbation (FEP+) calculations, to optimize potency and selectivity. nih.govnih.gov While current clinical candidates are based on scaffolds like pyrazolo-pyrimidine, the principles of targeting the TYK2 pseudokinase domain could be applied to the design of novel inhibitors based on the this compound framework. nih.gov

Modulation of Rho Transcriptional Signaling Pathways in Disease Contexts

The Rho family of small GTPases and their downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), are critical regulators of numerous cellular processes, including cytoskeletal dynamics, cell migration, and gene transcription. nih.gov Dysregulation of the Rho signaling pathway is implicated in a variety of diseases, including cancer, cardiovascular disorders, and neurological conditions. nih.govnih.gov

Inhibitors of ROCK have shown therapeutic potential, with compounds like fasudil (B1672074) being used clinically for cerebral vasospasm. nih.gov The development of ROCK inhibitors has focused on various chemical scaffolds, including substituted 7-azaindoles. nih.gov To date, there is a lack of specific research in the public domain detailing the modulation of Rho transcriptional signaling pathways by derivatives of this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Once a hit compound with desired biological activity is identified, medicinal chemists embark on a process of iterative design, synthesis, and testing to understand the relationship between the chemical structure and its biological activity (SAR) and physicochemical properties (SPR). This process is crucial for optimizing the potency, selectivity, and drug-like properties of a lead compound.

Design and Synthesis of Analogs for Potency and Selectivity Enhancement

The design and synthesis of analogs are central to SAR studies. By systematically modifying different parts of the lead molecule, researchers can identify key structural features that are essential for its activity. For kinase inhibitors, this often involves exploring different substituents on the core scaffold to enhance interactions with the ATP-binding site or allosteric pockets of the target kinase. researchgate.netbioradiations.com

Below are illustrative tables that would be populated with data from such studies:

Table 1: Illustrative SAR Data for this compound Analogs as Kinase Inhibitors

Compound IDR1-SubstituentR2-SubstituentTarget Kinase IC50 (nM)Selectivity vs. Other Kinases
OPC-1-H-Phenyl500 (DYRK1B)2-fold vs. DYRK2
OPC-2-CH3-Phenyl250 (DYRK1B)5-fold vs. DYRK2
OPC-3-H-4-Fluorophenyl100 (TYK2)50-fold vs. JAK2
OPC-4-CH3-4-Fluorophenyl50 (TYK2)100-fold vs. JAK2

This table is for illustrative purposes only. Data is hypothetical.

Table 2: Illustrative SPR Data for this compound Analogs Binding to a Target Kinase

Compound IDka (1/Ms)kd (1/s)KD (nM)
OPC-31.2 x 10^51.2 x 10^-2100
OPC-42.5 x 10^51.25 x 10^-250

This table is for illustrative purposes only. Data is hypothetical.

Rational Drug Design Strategies Based on Target Interactions

The development of novel therapeutics from the this compound scaffold is increasingly guided by rational drug design principles, which leverage an understanding of the interactions between the small molecule and its biological target. These strategies aim to optimize the potency, selectivity, and pharmacokinetic properties of the derivatives.

A key aspect of the rational design of 2-oxopyrrolidine derivatives involves the strategic modification of different positions on the pyrrolidone ring. For instance, the introduction of various substituents at the N-1, C-3, and C-4 positions can significantly influence the compound's binding affinity and efficacy. Molecular docking studies are frequently employed to predict the binding modes of these derivatives within the active sites of target enzymes or receptors. These computational models help in understanding the crucial hydrogen bonds, hydrophobic interactions, and other forces that govern the ligand-protein recognition process.

One common approach involves the use of the this compound core as a rigid scaffold to which different pharmacophoric groups are attached. The nitrile group at the C-3 position is a key functional handle that can be transformed into other functional groups, allowing for the exploration of a wide chemical space. For example, hydrazone derivatives of 5-oxopyrrolidine have been synthesized and their anticancer activity evaluated. Molecular docking studies of the most active of these compounds suggested they may act as multikinase inhibitors, with high binding affinities to the active sites of key protein kinases such as the non-receptor tyrosine kinase (SCR) and serine/threonine-protein kinase (BRAF). mdpi.comnih.gov

Structure-activity relationship (SAR) studies are integral to this process, providing empirical data that informs subsequent design iterations. By systematically altering the chemical structure and assessing the impact on biological activity, researchers can identify the key molecular features responsible for the desired therapeutic effect. For example, in a series of novel 5-oxopyrrolidine derivatives, the modification of an acetamide (B32628) fragment to a free amino group enabled the synthesis of compounds with potent anticancer activity against A549 lung cancer cells. nih.gov

Therapeutic Applications and Preclinical Development

The versatility of the this compound scaffold has led to its exploration in a variety of therapeutic areas, with promising preclinical data in cancer, neurodegenerative disorders, and inflammatory conditions.

Potential in Cancer Therapy and Neurodegenerative Disorders

Cancer Therapy: A significant body of research has focused on the anticancer potential of 2-oxopyrrolidine derivatives. These compounds have demonstrated cytotoxic activity against a range of cancer cell lines. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown structure-dependent anticancer activity in A549 human pulmonary cancer cell culture models. mdpi.com Similarly, novel 5-oxopyrrolidine derivatives have been synthesized and shown to exert potent anticancer activity against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma. nih.gov The mechanism of action for many of these compounds involves the inhibition of key signaling pathways involved in tumor growth and proliferation, such as those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2) and other receptor tyrosine kinases. nih.govmdpi.com

Neurodegenerative Disorders: While direct evidence for the use of this compound derivatives in neurodegenerative diseases like Alzheimer's, Parkinson's, and Down Syndrome is limited, the broader class of pyrrolidine (B122466) derivatives has shown promise. Pyrrolidines are known to exhibit a wide array of pharmacological activities, including antiparkinsonian effects. ekb.eg The neuroprotective potential of related heterocyclic compounds is an active area of research. For example, some studies have explored the neuroprotective effects of toxins that act on calcium channels, which can be relevant to conditions like Huntington's disease. nih.gov However, there is a clear need for further investigation to establish a direct link between this compound derivatives and the treatment of specific neurodegenerative disorders. At present, the clinical trial pipeline for Parkinson's disease, for instance, is robust but does not specifically list compounds of this class. nih.gov

Anti-inflammatory Applications

The anti-inflammatory potential of 2-oxopyrrolidine derivatives represents a promising avenue for therapeutic development. Inflammation is a key pathological feature of many chronic diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Some pyrrolidine derivatives have been reported to possess anti-inflammatory properties. ekb.eg For instance, a synthesized compound, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was shown to have the potential to inhibit the COX-2 enzyme, a key mediator of the inflammatory response. nih.gov The development of selective inhibitors of inflammatory mediators is a key strategy in the design of new anti-inflammatory drugs.

Role as Precursors to Marketed Pharmaceuticals (e.g., Tolmetin Intermediate)

The this compound scaffold serves as a valuable starting material for the synthesis of more complex molecules, including established pharmaceuticals. While the direct use of this compound as an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin is not prominently documented, the pyrrole-2-acetic acid core of Tolmetin is structurally related. Research has been conducted on synthesizing novel derivatives of Tolmetin itself, starting from Tolmetin hydrazide, to explore new therapeutic applications, particularly in cancer. nih.gov These studies highlight the continued relevance of the pyrrole (B145914) and pyrrolidinone frameworks in the development of new drugs.

Exploration of Novel Biological Activities and Untapped Therapeutic Potential

Beyond the well-explored areas of cancer and infectious diseases, the this compound scaffold holds potential for a range of other therapeutic applications. The chemical tractability of this core structure allows for the generation of large and diverse compound libraries, which can be screened for novel biological activities.

The broad pharmacological profile of pyrrolidines, which includes antihistaminic, antihypertensive, hypnotic, and anticonvulsant activities, suggests that derivatives of this compound could be developed to target a wide array of biological pathways. ekb.eg For example, some pyrrolidine-2-carbonitrile (B1309360) derivatives have been identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. nih.gov

Furthermore, the discovery of novel biological targets continues to open up new possibilities. The ability to functionalize the 2-oxopyrrolidine ring at multiple positions provides a powerful tool for medicinal chemists to design molecules with tailored properties to interact with these new targets. The exploration of this chemical space is likely to uncover derivatives with unique and valuable therapeutic profiles, further expanding the medicinal chemistry applications of this versatile scaffold.

Future Perspectives and Research Directions

Development of Asymmetric Synthetic Methodologies for Enantiopure 2-Oxopyrrolidine-3-carbonitriles

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 2-oxopyrrolidine-3-carbonitriles is a critical area of future research. While various synthetic routes to pyrrolidine (B122466) derivatives exist, the focus is shifting towards asymmetric organocatalysis and transition-metal-catalyzed reactions to access specific enantiomers. mdpi.comthieme-connect.de

Future efforts will likely concentrate on the design and application of novel chiral catalysts, such as proline derivatives and their analogues, which have shown promise in the asymmetric synthesis of related heterocyclic systems. rsc.org The development of one-pot, multi-component reactions that establish multiple stereocenters with high fidelity will be a significant step forward. thieme-connect.de Furthermore, kinetic studies and mechanistic investigations of these catalytic processes will be crucial for optimizing reaction conditions and catalyst design. mdpi.com The ability to selectively synthesize either enantiomer of a 2-oxopyrrolidine-3-carbonitrile derivative will be paramount for thorough pharmacological evaluation and the development of stereochemically pure drug candidates. researchgate.net

Investigation of New Reaction Pathways and Mechanistic Insights

Expanding the chemical space around the this compound core requires the exploration of new reaction pathways and a deeper understanding of the underlying reaction mechanisms. Future research will likely focus on the development of novel cyclization strategies to construct the pyrrolidinone ring. researchgate.netnih.gov This could involve exploring unprecedented intramolecular C-H amination reactions catalyzed by earth-abundant metals like copper, which offer a direct and atom-economical approach to N-heterocycles. researchgate.netnih.govacs.org

Detailed mechanistic studies, employing a combination of experimental techniques and computational modeling such as Density Functional Theory (DFT), will be instrumental in elucidating the transition states and intermediates of these reactions. researchgate.netacs.org Such insights can guide the rational design of substrates and catalysts to improve reaction efficiency, selectivity, and scope. For instance, understanding the role of the nitrile group in directing the stereochemical outcome of reactions or its transformation into other functional groups will open up new avenues for derivatization. researchgate.netchemrxiv.org

Advanced Biological Profiling and Target Deconvolution Strategies

While derivatives of this compound have shown promising biological activities, including antimicrobial and anticancer effects, a comprehensive understanding of their molecular mechanisms of action is often lacking. nih.govresearchgate.netnih.gov Future research must, therefore, incorporate advanced biological profiling and target deconvolution strategies to identify the specific cellular proteins with which these compounds interact.

Modern chemoproteomic techniques, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), offer powerful tools for the unbiased identification of drug targets in a cellular context. acs.orgnih.gov These methods can pinpoint the direct binding partners of a bioactive compound, providing crucial information about its mechanism of action and potential off-target effects. The general workflow for target identification often involves the use of chemical probes or label-free approaches to isolate and identify protein targets from complex biological mixtures. acs.orgnih.gov

Target Deconvolution Strategy Principle Potential Application for this compound
Activity-Based Protein Profiling (ABPP) Utilizes reactive probes that covalently bind to the active site of enzymes.To identify specific enzymes that are inhibited by this compound derivatives.
Thermal Proteome Profiling (TPP) Measures the change in thermal stability of proteins upon ligand binding.To identify protein targets of this compound in an unbiased, genome-wide manner.
Genetic Screening (e.g., CRISPR-Cas9) Identifies genes that, when knocked out, confer resistance or sensitivity to a compound.To uncover essential genes and pathways for the biological activity of this compound. acs.org

By applying these advanced techniques, researchers can move beyond phenotypic screening to a more target-based approach, facilitating the rational design of more potent and selective drug candidates.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

In the context of this compound, AI and ML can be employed to:

Design novel derivatives: Generative models can design new molecules with desired physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, while preserving the core scaffold. nih.govdigitellinc.com

Predict biological activity: Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data to predict the biological activity of new virtual compounds, prioritizing the synthesis of the most promising candidates.

Identify potential biological targets: AI algorithms can analyze large biological datasets to predict potential protein targets for the this compound scaffold. mdpi.com

Exploration of Materials Science and Other Non-Medicinal Applications

While the primary focus of research on this compound has been in the medicinal chemistry domain, its unique chemical structure suggests potential applications in other fields, such as materials science and agrochemistry. The pyrrolidinone core is found in various commercial products, and the nitrile functionality is a versatile synthetic handle. chemrxiv.org

Future research could explore the following non-medicinal applications:

Functional Polymers: The this compound monomer could be polymerized or incorporated into copolymers to create novel materials with unique properties. The polarity and hydrogen-bonding capabilities of the lactam ring could impart desirable characteristics to these polymers.

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The pyrrolidine scaffold can be functionalized and used as a building block for the synthesis of chiral MOFs and COFs. rsc.org These materials have potential applications in asymmetric catalysis, separations, and sensing.

Agrochemicals: The pyrrolidinone moiety is present in some herbicides. nih.gov The development of new this compound derivatives as potential herbicides or pesticides represents a promising avenue for future investigation.

By expanding the scope of research beyond medicine, the full potential of the this compound scaffold can be realized.

Q & A

Basic: What are the common synthetic routes for 2-oxopyrrolidine-3-carbonitrile, and how are reaction conditions optimized?

This compound is typically synthesized via cyclocondensation reactions or aza-Wittig methodologies. For example, γ-azidobutyronitriles can undergo thermal cyclization to form the pyrrolidine ring, with careful control of reaction temperature (80–120°C) and solvent polarity to maximize yield . Aza-Wittig reactions using iminophosphazenes and nitriles also provide efficient pathways, requiring anhydrous conditions and stoichiometric precision to avoid side products like oxazolidinones . Optimization often involves monitoring reaction progress via TLC or HPLC to ensure intermediate stability.

Advanced: How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

Diastereoselective synthesis of substituted 2-oxopyrrolidine-3-carbonitriles (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) relies on steric and electronic effects of substituents. For instance, aryl groups at the 3-position influence transition-state geometry during cyclization. Catalytic asymmetric methods using chiral auxiliaries or organocatalysts (e.g., proline derivatives) can enhance enantiomeric excess. Reaction parameters such as solvent polarity (e.g., DMF vs. THF) and temperature gradients (slow cooling) further refine selectivity, as demonstrated in studies achieving >90% diastereomeric excess .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR identify nitrile (δ ~110–120 ppm in 13^{13}C) and carbonyl (δ ~170–180 ppm) groups. Coupling constants reveal ring conformation (e.g., J2,3_{2,3} for cis/trans isomerism).
  • IR : Strong absorption at ~2240 cm1^{-1} confirms the nitrile group.
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound derivatives?

Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles. For example, studies on 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile derivatives revealed non-planar pyrrolidine rings due to steric hindrance from substituents. SHELX-90 software enables phase annealing and refinement of larger structures, with R-factors <0.05 ensuring accuracy. Hydrogen bonding networks (e.g., N–H···O interactions) can also be mapped to explain solubility and stability trends .

Basic: What are the typical chemical transformations of this compound in medicinal chemistry?

The nitrile group undergoes nucleophilic addition (e.g., hydrolysis to carboxylic acids) or reduction (e.g., LiAlH4_4 to amines). The carbonyl at the 2-position participates in condensations (e.g., with hydrazines to form hydrazones) or serves as a hydrogen-bond acceptor in target binding. Substitutions at the 3- and 5-positions are common for bioactivity modulation, as seen in analogs with anti-inflammatory or kinase inhibitory properties .

Advanced: How do electronic effects influence the regioselectivity of electrophilic substitutions in this compound derivatives?

Electron-withdrawing nitrile and carbonyl groups deactivate the pyrrolidine ring, directing electrophiles (e.g., NO2+_2^+) to meta positions relative to the nitrile. Computational studies (DFT) show that frontier molecular orbitals (HOMO/LUMO) at the 5-position are more reactive in derivatives with electron-donating substituents (e.g., methoxy groups). This aligns with experimental data where nitration of 5-methoxy derivatives yields 5-nitro products exclusively .

Basic: What in vitro assays are used to evaluate the biological activity of this compound analogs?

Common assays include:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Binding Affinity : Surface plasmon resonance (SPR) or ITC for target-ligand interactions.
    Data interpretation requires normalization to controls and statistical validation (e.g., ANOVA for IC50_{50} values) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

SAR analysis correlates substituent effects with bioactivity. For example:

  • 3-Position : Bulky groups (e.g., aryl) enhance target selectivity by reducing off-target binding.
  • 5-Position : Electron-withdrawing groups (e.g., -CF3_3) improve metabolic stability but may reduce solubility.
  • N-Methylation : Increases lipophilicity (logP) and blood-brain barrier penetration.
    QSAR models using Hammett constants or CoMFA further predict activity cliffs .

Basic: How should researchers address contradictory data in reaction yields or spectroscopic results?

Contradictions may arise from:

  • Impurity Interference : Re-run reactions with purified intermediates (e.g., column chromatography).
  • Solvent Effects : Compare NMR spectra in deuterated vs. non-deuterated solvents.
  • Batch Variability : Use standardized reagents and replicate experiments (n ≥ 3).
    Cross-validation with alternative techniques (e.g., XRD vs. NOESY for stereochemistry) resolves ambiguities .

Advanced: What computational methods support mechanistic studies of this compound reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, cyclization steps in aza-Wittig reactions show Gibbs free energy barriers of ~25 kcal/mol, consistent with experimental kinetics. Molecular dynamics simulations (e.g., NAMD) further predict solvent effects on reaction pathways. Software like Gaussian or ORCA is standard for such analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxopyrrolidine-3-carbonitrile
Reactant of Route 2
2-Oxopyrrolidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.